Dioctanoylglycol

Diacylglycerol kinase Signal transduction Inhibitor potency

Dioctanoylglycol (ethylene glycol dicaprylate, CAS 627-86-1) is a synthetic diacylglycerol (DAG) analog that functions as a diacylglycerol kinase (DGK) inhibitor. As a cell-permeable small molecule, it serves as a research tool for studying phosphatidylinositol signaling pathways and DAG-mediated second messenger systems.

Molecular Formula C18H34O4
Molecular Weight 314.5 g/mol
CAS No. 627-86-1
Cat. No. B1662557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioctanoylglycol
CAS627-86-1
Synonymsdioctanoyl ethylene glycol
dOlEGL
Molecular FormulaC18H34O4
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCCOC(=O)CCCCCCC
InChIInChI=1S/C18H34O4/c1-3-5-7-9-11-13-17(19)21-15-16-22-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3
InChIKeyHTNFLUQQANUSLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dioctanoylglycol (CAS 627-86-1): A Diacylglycerol Kinase (DGK) Inhibitor for Signal Transduction Research


Dioctanoylglycol (ethylene glycol dicaprylate, CAS 627-86-1) is a synthetic diacylglycerol (DAG) analog that functions as a diacylglycerol kinase (DGK) inhibitor [1]. As a cell-permeable small molecule, it serves as a research tool for studying phosphatidylinositol signaling pathways and DAG-mediated second messenger systems [1]. Its primary application is in experimental settings where sustained DAG signaling is required to probe downstream events such as protein kinase C (PKC) activation .

Cell-permeable DGK inhibitor for sustained DAG signaling studies

Phosphatidylinositol pathway and PKC activation research

Lipid-like diacylglycerol analog with competitive substrate inhibition

Critical Differences Among DGK Inhibitors: Why Dioctanoylglycol Cannot Be Arbitrarily Substituted


The pharmacological toolset for manipulating DGK activity is not uniform. Inhibitors such as R59022 and R59949 exhibit potent nanomolar-range activity but are structurally distinct, isoform-selective, and often lack cell permeability . Dioctanoylglycol, as a lipid-like diacylglycerol analog, offers a fundamentally different inhibition mechanism—competitive with the endogenous DAG substrate—and demonstrates functional selectivity in certain assays, as detailed below [1]. Consequently, substituting dioctanoylglycol with a more potent but mechanistically divergent DGK inhibitor (e.g., a type I-selective ATP-competitive inhibitor) may lead to contradictory or misinterpreted results in signal transduction studies .

Mechanism Class Mismatch

Lipid-like DAG analog may not reproduce ATP-competitive DGK inhibitor effects. Reported functional selectivity in certain assays may not transfer.

Cell Permeability Context

Some potent nanomolar-range DGK inhibitors (e.g., R59949) are not cell-permeable; dioctanoylglycol’s membrane partitioning profile enables intracellular access.

Isoform Selectivity Review

DGK isoform selectivity profiles differ; substitution may shift target engagement and alter DAG-PKC signal interpretation.

Quantitative Differentiation of Dioctanoylglycol (CAS 627-86-1) Against Key Comparators


Comparative DGK Inhibitory Potency: Dioctanoylglycol (Ki 58 μM) vs. 1-Monooleoylglycerol (Ki 91 μM)

In a direct comparative study of diacylglycerol analogs, dioctanoylglycol demonstrated a Ki of 58 μM for DGK inhibition, outperforming the comparator analog 1-monooleoylglycerol, which exhibited a Ki of 91 μM [1]. This study utilized a partially purified DGK preparation from pig brain, establishing a quantitative rank-order of potency among DAG-like inhibitors [1].

DGK Inhibitory Potency
Head-to-head
Ki 58 μM vs 1-monooleoylglycerol Ki 91 μM
Supports competitive DAG analog comparison context
In vitro enzyme assay; pig brain DGK preparation
Diacylglycerol kinase Signal transduction Inhibitor potency

Functional Efficacy in Platelet Assays: Dioctanoylglycol Achieves 70–100% Inhibition of DAG Phosphorylation

In thrombin-stimulated human platelets, dioctanoylglycol (at 100 μM) inhibited diacylglycerol phosphorylation by 70–100%, leading to a longer-lived DAG signal [1]. This functional effect was observed in intact cells, confirming the compound's cell permeability and ability to modulate endogenous signaling cascades [1].

Functional Inhibition in Platelets
Reported
70–100% DAG phosphorylation inhibition at 100 μM
Supports sustained DAG signal in platelet model
Thrombin-stimulated human platelets; intact cell context
Platelet activation Thrombin signaling Second messenger metabolism

Selectivity Profile: Dioctanoylglycol Does Not Affect Calcium Influx in Endothelial Cells

A study investigating bradykinin-mediated Ca2+ entry in porcine aortic endothelial cells found that dioctanoylglycol (referred to as ethylene glycol dioctanoate) was without effect on [Ca2+]i following agonist stimulation, while tyrosine kinase inhibitors (genistein, herbimycin A) attenuated Ca2+ and Mn2+ influx . This indicates that dioctanoylglycol does not non-specifically interfere with calcium entry pathways in this model .

Calcium Influx Selectivity
Data to verify
No effect on bradykinin-stimulated Ca²⁺ entry
Supports target selectivity interpretation
Porcine aortic endothelial cells; calcium imaging; source review recommended
Calcium signaling Endothelial cells Selectivity profiling

Physicochemical Profile: Predicted LogP 4.79 Suggests Optimal Membrane Partitioning

Dioctanoylglycol possesses a predicted partition coefficient (LogP) of 4.79, indicating high lipophilicity . This property is consistent with its diacylglycerol-mimetic structure and facilitates efficient partitioning into lipid bilayers, a prerequisite for intracellular DGK inhibition . By contrast, more potent DGK inhibitors such as R59949 are not cell-permeable .

Lipophilicity Profile
Class-level inference
Predicted LogP 4.79
Supports cell permeability and membrane partitioning context
Predicted property; experimental validation may be needed
Lipophilicity Cell permeability Compound selection

Optimal Experimental Scenarios for Dioctanoylglycol (CAS 627-86-1) Use Based on Differentiated Evidence


Sustained Protein Kinase C (PKC) Activation Studies in Intact Cells

In experiments requiring prolonged PKC activation through elevated DAG levels, dioctanoylglycol is the preferred tool. Its ability to inhibit DAG phosphorylation by 70–100% at 100 μM in human platelets directly translates to a sustained DAG second messenger pool, which is essential for robust PKC signaling studies [1]. The compound's cell permeability (supported by a LogP of 4.79) ensures it can effectively engage intracellular DGK in whole-cell models .

DAG-Mediated Calcium Signaling Experiments Where Calcium Influx Must Remain Unperturbed

For researchers investigating the role of DAG in calcium signaling cascades, dioctanoylglycol offers a distinct advantage. Data from endothelial cell studies confirm that this compound does not affect agonist-stimulated Ca2+ entry, whereas other kinase inhibitors (e.g., genistein) attenuate this pathway . This selectivity makes dioctanoylglycol the appropriate choice when the experimental design requires DGK inhibition without concomitant interference with calcium homeostatic mechanisms .

Comparative Pharmacology Studies with Diacylglycerol Analogs

When designing structure-activity relationship (SAR) studies of DAG analogs, dioctanoylglycol serves as a benchmark inhibitor with a well-characterized Ki of 58 μM [1]. Its 1.57-fold greater potency relative to 1-monooleoylglycerol (Ki 91 μM) provides a quantifiable reference point for evaluating novel DAG-like compounds [1]. This makes dioctanoylglycol an essential control in any panel of DAG analogs being tested for DGK inhibitory activity [1].

Application
Selection Property
Validation Focus
PKC signal transduction studies
Cell permeability and DGK inhibition in intact cells
Sustained DAG signal and PKC activation endpoints
Calcium signaling selectivity research
Lack of Ca²⁺ influx interference
Calcium imaging and pathway-specific responses
DAG analog SAR studies
Benchmark competitive DAG analog inhibitor
Comparative DGK inhibition potency and selectivity review

Technical Documentation Hub

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